Quinoline, 6-[(1S)-1-[8-fluoro-6-(3-methyl-5-isoxazolyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-
Description
Key Structural Features:
- Stereochemical Center : The (1S) configuration at the ethyl bridge creates a defined spatial arrangement influencing molecular interactions.
- Substituent Effects :
- 2-Methoxyethoxy group at position 3 enhances solubility
- Fluorine atom induces electronic effects on the triazolopyridine system
- Hybridization : Fusion of π-deficient (triazole) and π-excessive (isoxazole) heterocycles creates unique electronic properties.
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₄H₂₂FN₅O₃ |
| Exact Mass | 447.166 Da |
| Topological Polar Surface Area | 96.8 Ų |
| Hydrogen Bond Acceptors | 9 |
The SMILES notation $$ \text{CC1=NOC(=C1)C2=CN3C(=NN=C3C(C)C4=CC5=CC(=CN=C5C=C4)OCCOC)C(=C2)F} $$ confirms the connectivity, while the InChIKey $$ \text{SCRRRLBPWUHHER-UHFFFAOYSA-N} $$ provides a unique stereochemical identifier.
Properties
Molecular Formula |
C24H22FN5O3 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
5-[8-fluoro-3-[1-[3-(2-methoxyethoxy)quinolin-6-yl]ethyl]-[1,2,4]triazolo[4,3-a]pyridin-6-yl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C24H22FN5O3/c1-14-8-22(33-29-14)18-11-20(25)24-28-27-23(30(24)13-18)15(2)16-4-5-21-17(9-16)10-19(12-26-21)32-7-6-31-3/h4-5,8-13,15H,6-7H2,1-3H3 |
InChI Key |
SCRRRLBPWUHHER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=CN3C(=NN=C3C(C)C4=CC5=CC(=CN=C5C=C4)OCCOC)C(=C2)F |
Origin of Product |
United States |
Biological Activity
Quinoline derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The specific compound Quinoline, 6-[(1S)-1-[8-fluoro-6-(3-methyl-5-isoxazolyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)- exhibits promising pharmacological properties that warrant detailed exploration.
Chemical Structure and Properties
The compound features a quinoline core substituted with various functional groups that enhance its biological activity. The presence of the 8-fluoro and 3-methyl-5-isoxazolyl moieties is particularly noteworthy as these groups are known to influence the compound's interaction with biological targets.
1. Antitumor Activity
Research indicates that quinoline derivatives possess potent antitumor properties. The compound under consideration has been shown to inhibit tumor growth in various cancer cell lines. For example, studies have demonstrated that quinoline derivatives can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death and survival .
2. Antimicrobial Properties
Quinoline derivatives are also recognized for their antimicrobial activities. The compound has been tested against several bacterial strains, demonstrating significant inhibition of growth. This activity is attributed to the ability of the quinoline structure to intercalate into DNA or disrupt bacterial cell membranes .
3. Antiviral Effects
Recent studies have highlighted the antiviral potential of quinoline derivatives against viruses such as H5N1. The modifications in the structure of the compound enhance its lipophilicity and electron-withdrawing properties, which are crucial for antiviral efficacy . For instance, certain substitutions have been correlated with increased inhibition rates of viral replication while maintaining low cytotoxicity levels .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various quinoline derivatives, including the compound , on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of conventional chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of quinoline derivatives were tested against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Research Findings Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline derivatives are extensively studied for their pharmacological versatility. Below is a detailed comparison of Compound 44X with structurally or functionally analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings
Substitution Position Matters: Chloroquine and hydroxychloroquine (4-position substitutions) exhibit antimalarial activity, while Compound 44X’s 3- and 6-position substitutions likely target different pathways (e.g., kinase or protease inhibition) . shows that methyl substitution at quinoline’s 6-position reduces antiviral activity, but Compound 44X’s bulky triazolo-isoxazole group may mitigate this by enhancing target specificity .
Functional Group Impact: The 2-methoxyethoxy group in Compound 44X improves solubility compared to chloroquine’s piperazine, which is critical for oral bioavailability .
Mechanistic Diversity: Benzo[c]quinolines act via DNA intercalation, whereas Compound 44X’s triazolo-pyridine moiety may engage in hydrogen bonding or π-π stacking with enzymatic active sites . Thiazoline-quinoline hybrids () show moderate bioactivity, underscoring the need for optimized substituents (e.g., Compound 44X’s fluorine and methoxyethoxy) to enhance potency .
Computational Insights: Molecular docking () reveals that triazole-substituted quinolines adopt distinct binding poses in ion channels. Compound 44X’s larger substituents may occupy hydrophobic pockets inaccessible to simpler analogs .
Preparation Methods
Multi-Step Synthesis
-
- The synthesis often begins with readily available quinoline derivatives or substituted isoxazoles.
- Key precursors include 8-fluoro-6-(3-methyl-5-isoxazolyl) and 1,2,4-triazolo[4,3-a]pyridine derivatives.
-
- Formation of the Quinoline Ring:
- The initial step usually involves the cyclization of appropriate precursors to form the quinoline structure.
- Functionalization:
- Subsequent reactions may include alkylation or acylation to introduce the ethyl group at position 6 and methoxyethoxy group at position 3.
- Final Assembly:
- The last steps involve coupling reactions to attach the triazole and isoxazole moieties to the quinoline framework.
- Formation of the Quinoline Ring:
Example Synthetic Route
A representative synthetic route can be outlined as follows:
Synthesis of Triazole Isoxazole Intermediate:
- Combine isoxazole derivatives with triazole reagents under acidic or basic conditions to form a stable intermediate.
-
- Utilize a cyclization reaction involving the intermediate and a suitable quinoline precursor in a solvent such as DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).
-
- Introduce the methoxyethoxy group via etherification reactions using appropriate alkyl halides or alcohols.
Research Findings and Applications
Research indicates that quinoline derivatives exhibit various biological activities including antitumor properties. The specific compound discussed has shown potential in targeting enzymes involved in cancer progression, particularly through inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2).
Comparative Analysis
The following table compares Quinoline, 6-[(1S)-1-[8-fluoro-6-(3-methyl-5-isoxazolyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)- with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Quinoline Derivative A | Contains a chloro group instead of fluorine | Moderate antitumor activity |
| Quinazoline Derivative B | Features a different heterocyclic ring | Antiviral properties |
| Isoxazole Derivative C | Lacks quinoline structure but has similar side chains | Anti-inflammatory effects |
This compound stands out due to its unique combination of structural elements which may provide distinct advantages in targeting specific biological pathways compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
